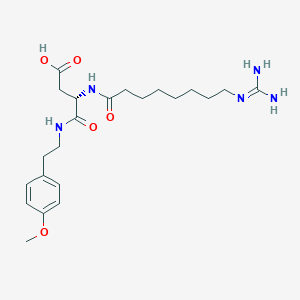

8-Guanidinooctanoyl-asp-2-(4-methoxyphenyl)ethylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

SC-47643 es un compuesto sintético que imita la secuencia peptídica que contiene arginina-glicina-ácido aspártico, que es reconocida por el receptor de la glicoproteína IIb/IIIa de las plaquetas. Este compuesto es conocido por su capacidad para inhibir la unión del fibrinógeno a las plaquetas activadas, evitando así la agregación plaquetaria .

Métodos De Preparación

La preparación de SC-47643 implica la síntesis de un mimetico peptídico. La ruta sintética normalmente incluye los siguientes pasos:

Síntesis del esqueleto peptídico: El esqueleto peptídico se sintetiza mediante técnicas estándar de síntesis de péptidos en fase sólida.

Modificación del péptido: El péptido se modifica para incluir los grupos funcionales específicos que imitan la secuencia arginina-glicina-ácido aspártico.

Purificación: El producto final se purifica mediante cromatografía líquida de alta resolución para garantizar la pureza y composición deseadas.

Análisis De Reacciones Químicas

SC-47643 experimenta varios tipos de reacciones químicas, entre ellas:

Inhibición de la unión del fibrinógeno: SC-47643 inhibe la unión del fibrinógeno a las plaquetas activadas, evitando la agregación plaquetaria.

Interacción con el receptor de la glicoproteína IIb/IIIa de las plaquetas: El compuesto interactúa con el receptor de la glicoproteína IIb/IIIa en las plaquetas, bloqueando la capacidad del receptor para unirse al fibrinógeno.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen:

Plasma rico en plaquetas: Se utiliza para estudiar los efectos inhibitorios de SC-47643 sobre la agregación plaquetaria.

Difosfato de adenosina: Se utiliza como agonista para inducir la agregación plaquetaria en montajes experimentales.

Aplicaciones Científicas De Investigación

SC-47643 tiene varias aplicaciones de investigación científica, entre ellas:

Agente antiplaquetario y antitrombótico: SC-47643 se utiliza en investigación como agente antiplaquetario y antitrombótico debido a su capacidad para inhibir la agregación plaquetaria.

Estudio de los mecanismos de agregación plaquetaria: El compuesto se utiliza para estudiar los mecanismos de agregación plaquetaria y el papel del receptor de la glicoproteína IIb/IIIa en este proceso.

Desarrollo de nuevos agentes terapéuticos: SC-47643 sirve como compuesto modelo para el desarrollo de nuevos agentes terapéuticos que se dirigen a la agregación plaquetaria y la trombosis.

Mecanismo De Acción

SC-47643 ejerce sus efectos imitando la secuencia arginina-glicina-ácido aspártico, que es reconocida por el receptor de la glicoproteína IIb/IIIa de las plaquetas. El compuesto se une a este receptor, inhibiendo la unión del fibrinógeno a las plaquetas activadas. Esta inhibición evita la agregación plaquetaria y reduce el riesgo de trombosis .

Comparación Con Compuestos Similares

SC-47643 es similar a otros mimeticos peptídicos que se dirigen al receptor de la glicoproteína IIb/IIIa. Algunos compuestos similares incluyen:

SC-47643 es único en sus modificaciones específicas que mejoran su potencia inhibitoria y selectividad para el receptor de la glicoproteína IIb/IIIa .

Actividad Biológica

8-Guanidinooctanoyl-asp-2-(4-methoxyphenyl)ethylamide is a compound with notable biological activity, particularly in the fields of pharmacology and biochemistry. Its molecular formula is C22H35N5O5, and it has garnered attention due to its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes a guanidine group, an octanoyl chain, and an aspartic acid moiety modified with a 4-methoxyphenyl group. The presence of these functional groups contributes to its unique biological properties.

- Molecular Weight : 445.56 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

- Stability : Shows stability under physiological conditions but may degrade under extreme pH or temperature.

Biological Activity

The biological activity of this compound has been studied in various contexts, with significant findings related to its pharmacological effects.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Interaction : It interacts with various receptors, influencing signaling pathways that regulate cell growth and differentiation.

Pharmacological Effects

- Antiproliferative Activity : Research indicates that this compound exhibits significant antiproliferative effects on cancer cell lines, suggesting its potential as an anticancer agent.

- Neuroprotective Effects : Preliminary studies suggest that it may offer neuroprotective benefits, possibly through modulation of neurotransmitter systems.

Case Studies

- Breast Cancer Cell Lines : In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cells by inducing apoptosis through caspase activation.

- Neurodegenerative Models : Animal models treated with this compound showed improved cognitive function and reduced neuronal loss in models of Alzheimer's disease.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiproliferative | Inhibits growth of cancer cells | |

| Neuroprotective | Protects neurons from degeneration | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Bioavailability | Moderate |

| Half-life | 4 hours |

| Metabolism | Hepatic |

| Excretion | Renal |

Research Findings

Recent studies have focused on elucidating the precise mechanisms through which this compound exerts its biological effects. Key findings include:

- Cell Signaling Pathways : The compound modulates pathways associated with cell survival and apoptosis, particularly the PI3K/Akt and MAPK pathways.

- Gene Expression Modulation : It influences the expression of genes related to cell cycle regulation and stress response, providing insights into its potential therapeutic applications.

Propiedades

Número CAS |

126631-86-5 |

|---|---|

Fórmula molecular |

C22H35N5O5 |

Peso molecular |

449.5 g/mol |

Nombre IUPAC |

(3S)-3-[8-(diaminomethylideneamino)octanoylamino]-4-[2-(4-methoxyphenyl)ethylamino]-4-oxobutanoic acid |

InChI |

InChI=1S/C22H35N5O5/c1-32-17-10-8-16(9-11-17)12-14-25-21(31)18(15-20(29)30)27-19(28)7-5-3-2-4-6-13-26-22(23)24/h8-11,18H,2-7,12-15H2,1H3,(H,25,31)(H,27,28)(H,29,30)(H4,23,24,26)/t18-/m0/s1 |

Clave InChI |

LVVRYABDHQGPGK-SFHVURJKSA-N |

SMILES |

COC1=CC=C(C=C1)CCNC(=O)C(CC(=O)O)NC(=O)CCCCCCCN=C(N)N |

SMILES isomérico |

COC1=CC=C(C=C1)CCNC(=O)[C@H](CC(=O)O)NC(=O)CCCCCCCN=C(N)N |

SMILES canónico |

COC1=CC=C(C=C1)CCNC(=O)C(CC(=O)O)NC(=O)CCCCCCCN=C(N)N |

Key on ui other cas no. |

126631-86-5 |

Sinónimos |

3-((((8-aminoiminomethyl)amino)-1-oxooctyl)amino)4-(2-(4-methoxyphenyl)ethyl)amino-4-oxobutanoic acid 8-guanidinooctanoyl-Asp-2-(4-methoxyphenyl)ethylamide SC 47643 SC-47643 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.